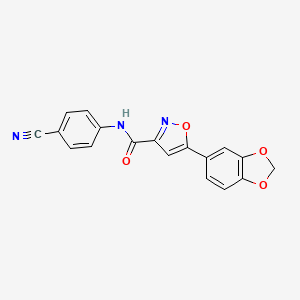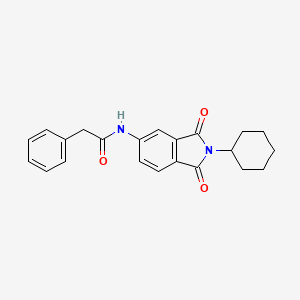
N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2004 by researchers at the University of Michigan and has since been used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it is believed to work by blocking the activity of dopamine D2 receptors in the brain. This may lead to a decrease in the activity of dopamine, which is a neurotransmitter that is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide can have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which may lead to a decrease in the symptoms of psychiatric disorders such as schizophrenia and bipolar disorder. It has also been shown to increase the release of serotonin in the brain, which may have antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments. One limitation of using N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are a number of future directions for research on N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is the potential use of N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Further research is needed to determine the optimal dosage and administration of N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide for these conditions. Another area of interest is the potential use of N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in the treatment of addiction, as it has been shown to decrease the release of dopamine in the brain, which is involved in the reward pathway that is activated by addictive substances. Overall, the potential therapeutic properties of N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide make it a promising area of research for the treatment of a variety of neurological and psychiatric disorders.
Scientific Research Applications
N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have activity as a dopamine D2 receptor antagonist, which may make it useful in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.
properties
IUPAC Name |
N-(3-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-15-3-2-4-17(13-15)20-18(23)22-11-9-21(10-12-22)14-16-5-7-19-8-6-16/h2-8,13H,9-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQCGVXQYAHRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4794477.png)
![1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4794482.png)

![N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4794492.png)
![4-[(4-fluorophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4794497.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4794500.png)

![4-allyl-3-[(2-bromobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4794509.png)
![2-[(2-bromo-4-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4794514.png)

![1-ethyl-4-[(methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4794525.png)
![2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4794531.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B4794536.png)
![6-(3,4-dimethylphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4794564.png)